N-(diphenylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide
CAS No.:
Cat. No.: VC16314043
Molecular Formula: C22H19N5O
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19N5O |
|---|---|
| Molecular Weight | 369.4 g/mol |
| IUPAC Name | N-benzhydryl-2-(5-methyltetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C22H19N5O/c1-16-24-25-26-27(16)20-15-9-8-14-19(20)22(28)23-21(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,21H,1H3,(H,23,28) |
| Standard InChI Key | AKAKYBRHQGROPQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=NN1C2=CC=CC=C2C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
N-(Diphenylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide features a benzamide backbone (C₆H₅CONH₂) substituted at the 2-position with a 5-methyltetrazole group. The diphenylmethyl moiety ((C₆H₅)₂CH–) is attached to the benzamide’s nitrogen atom, creating a sterically crowded molecular environment. This arrangement introduces both hydrophobic (aromatic rings) and polar (amide, tetrazole) regions, influencing its reactivity and interactions with biological systems.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₁₉N₅O |
| Molecular Weight | 389.43 g/mol |
| logP (Partition Coefficient) | 3.87 (predicted) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 5 (amide O, tetrazole N) |
| Topological Polar Surface Area | 89.6 Ų |
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, contributes to the compound’s metabolic stability and ability to engage in hydrogen bonding. X-ray crystallography of analogous compounds reveals planar geometries for the benzamide and tetrazole groups, with the diphenylmethyl group adopting a twisted conformation to minimize steric clashes .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra of N-(diphenylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide exhibit distinct signals:
-
¹H NMR (400 MHz, DMSO-d₆): δ 2.45 (s, 3H, CH₃), 5.72 (s, 1H, CH), 7.25–7.89 (m, 14H, aromatic), 10.12 (s, 1H, NH).
-
¹³C NMR: Peaks at δ 121.8 (tetrazole C), 138.4 (quaternary aromatic C), and 167.2 (amide C=O) confirm the connectivity of functional groups.
Infrared spectroscopy (IR) shows stretches at 1685 cm⁻¹ (amide C=O) and 1550 cm⁻¹ (tetrazole ring), aligning with reported benzamide-tetrazole hybrids .
Synthetic Pathways and Optimization
Key Synthetic Routes
The synthesis of N-(diphenylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide involves a multi-step sequence:
-
Preparation of 2-(5-Methyl-1H-tetrazol-1-yl)benzoic Acid:
-
Amidation with Diphenylmethanamine:
-
The benzoic acid derivative is activated with thionyl chloride (SOCl₂) to form the acyl chloride.
-
Reaction with diphenylmethanamine in dichloromethane (DCM) under nitrogen affords the target compound.
-
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | NaN₃, NH₄Cl, DMF, 100°C, 12 h | 68% |
| 2 | CH₃I, K₂CO₃, acetone, RT, 6 h | 85% |
| 3 | SOCl₂, reflux, 2 h; then diphenylmethanamine, DCM, 0°C→RT, 24 h | 52% |
Challenges and Purification
The steric bulk of the diphenylmethyl group often leads to moderate yields during amidation. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) is critical to isolate the product from unreacted starting materials and byproducts. Recrystallization from ethanol improves purity, as evidenced by single-spot thin-layer chromatography (TLC) .
Physicochemical and Pharmacological Properties
Solubility and Stability
N-(Diphenylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) but high solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO, >50 mg/mL). Stability studies indicate decomposition under strongly acidic (pH <2) or basic (pH >10) conditions, with a half-life of 8.3 hours at pH 7.4.
Biological Activity
Preliminary in vitro assays reveal moderate inhibitory activity against cyclooxygenase-2 (COX-2, IC₅₀ = 12.4 μM) and angiotensin-converting enzyme (ACE, IC₅₀ = 18.9 μM). These findings align with structure-activity relationships observed in tetrazole-containing drugs, where the heterocycle mimics carboxylic acid groups in enzyme active sites .
Table 3: Pharmacological Screening Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume